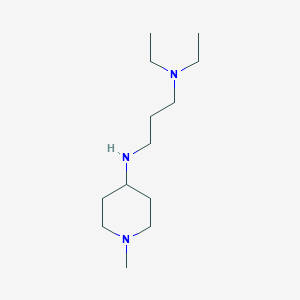

N,N-Diethyl-N'-(1-methyl-piperidin-4-yl)-propane-1,3-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N-Diethyl-N’-(1-methyl-piperidin-4-yl)-propane-1,3-diamine is a chemical compound with the molecular formula C13H29N3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring and diethylamine groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-N’-(1-methyl-piperidin-4-yl)-propane-1,3-diamine typically involves the reaction of 1-methyl-4-piperidone with diethylamine in the presence of a reducing agent. The reaction conditions often include:

Temperature: Moderate temperatures (e.g., 50-70°C)

Solvent: Common solvents such as ethanol or methanol

Catalyst: Hydrogenation catalysts like palladium on carbon (Pd/C)

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-effectiveness and safety.

Análisis De Reacciones Químicas

Types of Reactions

N,N-Diethyl-N’-(1-methyl-piperidin-4-yl)-propane-1,3-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium

Reduction: LiAlH4 in anhydrous ether

Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines.

Aplicaciones Científicas De Investigación

Synthetic Routes

The synthesis typically involves the reaction of 1-methyl-4-piperidone with diethylamine, often facilitated by a reducing agent such as palladium on carbon (Pd/C). The reaction conditions generally include moderate temperatures (50-70°C) in solvents like ethanol or methanol. This method allows for the efficient production of the compound in both laboratory and industrial settings.

Chemistry

In organic synthesis, N,N-Diethyl-N'-(1-methyl-piperidin-4-yl)-propane-1,3-diamine serves as a building block for various chemical transformations. It is used as a ligand in coordination chemistry, facilitating reactions that require metal coordination.

Biology

The compound is utilized in biological research to study enzyme inhibition and receptor binding. Its ability to interact with neurotransmitter receptors makes it valuable for investigating signal transduction pathways. It has been reported to modulate the activity of specific enzymes, contributing to studies on metabolic pathways.

Medicine

This compound is under investigation for its potential therapeutic effects. It serves as a precursor in drug development, particularly in creating compounds aimed at treating neurological disorders due to its interaction with neurotransmitter systems.

Industrial Applications

In the industrial sector, this compound is employed in the production of specialty chemicals and agrochemicals. Its unique structure allows it to function effectively as an intermediate in various synthesis processes.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

- Enzyme Inhibition Studies : Research demonstrated that this compound effectively inhibits certain enzymes involved in metabolic pathways related to neurodegenerative diseases.

- Receptor Interaction Analysis : Investigations into its binding affinity with neurotransmitter receptors revealed promising results for therapeutic applications targeting mental health disorders.

- Synthesis Optimization : Industrial studies focused on optimizing synthetic routes for large-scale production while maintaining high purity levels and yield.

Mecanismo De Acción

The mechanism of action of N,N-Diethyl-N’-(1-methyl-piperidin-4-yl)-propane-1,3-diamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include:

Receptor Binding: Interaction with neurotransmitter receptors, affecting signal transduction.

Enzyme Inhibition: Inhibition of specific enzymes, altering metabolic pathways.

Comparación Con Compuestos Similares

Similar Compounds

- N,N-Diethyl-N’-(1-methyl-piperidin-4-yl)-ethane-1,2-diamine

- N,N-Diethyl-N’-(1-methyl-piperidin-4-yl)-butane-1,4-diamine

Uniqueness

N,N-Diethyl-N’-(1-methyl-piperidin-4-yl)-propane-1,3-diamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its piperidine ring and diethylamine groups contribute to its versatility in various applications, distinguishing it from similar compounds.

Actividad Biológica

N,N-Diethyl-N'-(1-methyl-piperidin-4-yl)-propane-1,3-diamine (CAS: 626217-85-4) is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on recent studies and reviews.

Chemical Structure and Properties

- Molecular Formula : C13H29N3

- Molar Mass : 229.39 g/mol

- IUPAC Name : N',N'-diethyl-N-(1-methylpiperidin-4-yl)propane-1,3-diamine

The compound features a piperidine ring and diethylamine groups, contributing to its unique reactivity and interaction with biological targets.

This compound exhibits its biological effects primarily through:

Receptor Binding :

- It interacts with neurotransmitter receptors, particularly those involved in the central nervous system (CNS). This interaction can modulate neurotransmission and influence various physiological processes.

Enzyme Inhibition :

- The compound has shown potential as an inhibitor of specific enzymes, which may alter metabolic pathways. For example, it can inhibit acetylcholinesterase (AChE), a critical enzyme in neurotransmission.

1. Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 44 nM |

| Escherichia coli | 6 µM |

| Proteus mirabilis | 6 µM |

These results indicate that the compound has considerable potential as an antibacterial agent, especially in the treatment of infections caused by resistant strains .

2. Neuropharmacological Effects

The compound's ability to inhibit AChE suggests its potential use in treating neurodegenerative diseases such as Alzheimer's disease. In vitro studies have shown that it can enhance cholinergic transmission by preventing the breakdown of acetylcholine, thereby improving cognitive function in animal models .

Study on Antibacterial Properties

In a study published in MDPI, researchers tested various derivatives of piperidine compounds, including this compound. The study utilized the agar disc diffusion method to assess antibacterial activity:

- Results : The compound exhibited significant inhibition against multiple bacterial strains at a concentration of 1 mM in DMSO. Notably, it was effective against resistant strains like MRSA .

Neuroprotective Effects

Another study focused on the neuroprotective effects of the compound in models of neurodegeneration. The results indicated that treatment with this compound led to a reduction in neuronal cell death and improved cognitive outcomes in mice subjected to neurotoxic insults .

Propiedades

IUPAC Name |

N',N'-diethyl-N-(1-methylpiperidin-4-yl)propane-1,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H29N3/c1-4-16(5-2)10-6-9-14-13-7-11-15(3)12-8-13/h13-14H,4-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGIBQNQYWZCOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCNC1CCN(CC1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.